
Einecs 264-790-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 284-594-9 is known as phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol]. This compound is a phosphoric acid ester, which is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is synthesized through the esterification of phosphoric acid with octadecanol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction typically requires an acidic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and octadecanol, are mixed in a reactor with an acidic catalyst. The mixture is heated to facilitate the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phosphoric acid and octadecanol.
Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphoric acid and octadecanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various phosphoric acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, coatings, and as an anti-corrosion agent.
Mécanisme D'action
The compound exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and emulsifier. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane dynamics and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, dodecyl ester
- Phosphoric acid, hexadecyl ester
- Phosphoric acid, tetradecyl ester
Uniqueness
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its longer alkyl chain (octadecyl group), which enhances its hydrophobic interactions compared to shorter-chain phosphoric acid esters. This property makes it particularly effective in applications requiring strong hydrophobic interactions, such as in lubricants and anti-corrosion agents.
Propriétés
Numéro CAS |
84930-14-3 |
|---|---|
Formule moléculaire |
C22H50NO6P |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);5-7H,1-4H2 |
Clé InChI |
IAOSACPBECWNRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
65151-78-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


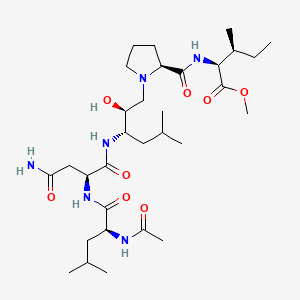
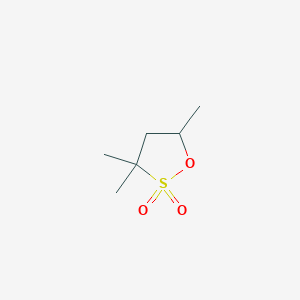


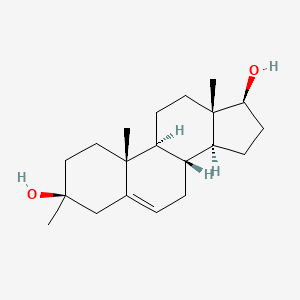
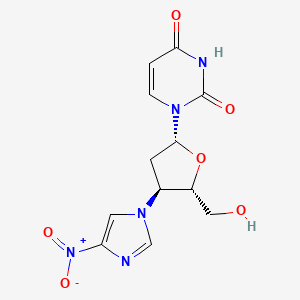
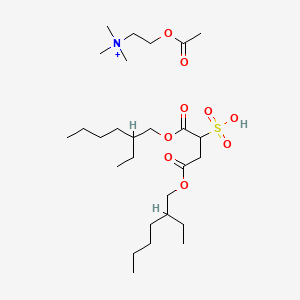



![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
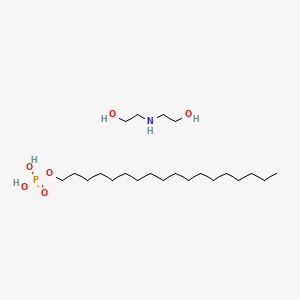
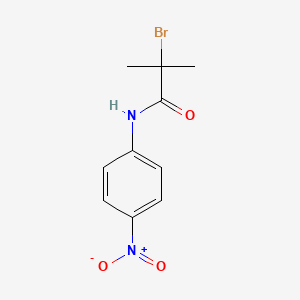
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
